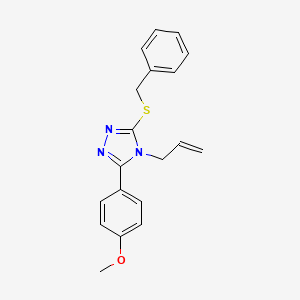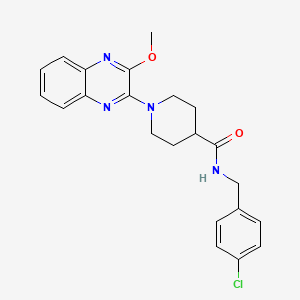
N-(4-(3-Methylpiperidin-1-yl)benzyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(4-(3-Methylpiperidin-1-yl)benzyl)acrylamide, also known as N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine , is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol .
- It belongs to the class of acrylamides and contains a piperidine ring, which imparts interesting properties.
Preparation Methods
Synthetic Routes: The synthesis of N-(4-(3-Methylpiperidin-1-yl)benzyl)acrylamide involves the reaction of an appropriate amine (such as 3-methylpiperidine) with an acryloyl chloride derivative.
Reaction Conditions: Specific conditions may vary, but typical reactions occur under anhydrous conditions, often using a base (such as triethylamine) as a catalyst.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize this compound for various applications.
Chemical Reactions Analysis
Reactivity: N-(4-(3-Methylpiperidin-1-yl)benzyl)acrylamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reactions may involve oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: These reactions can yield diverse products, such as amine derivatives, imines, or substituted acrylamides.
Scientific Research Applications
Chemistry: Researchers use N-(4-(3-Methylpiperidin-1-yl)benzyl)acrylamide as a building block in organic synthesis due to its versatile reactivity.
Biology: It may serve as a ligand in drug discovery or as a probe for studying biological processes.
Medicine: Its potential pharmacological applications remain an area of investigation.
Mechanism of Action
- The exact mechanism by which N-(4-(3-Methylpiperidin-1-yl)benzyl)acrylamide exerts its effects is not well-documented.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: N-(4-(3-Methylpiperidin-1-yl)benzyl)acrylamide’s uniqueness lies in its piperidine moiety and acrylamide functionality.
Similar Compounds: While specific analogs are not mentioned, related acrylamides and piperidine derivatives exist in the literature.
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C16H22N2O/c1-3-16(19)17-11-14-6-8-15(9-7-14)18-10-4-5-13(2)12-18/h3,6-9,13H,1,4-5,10-12H2,2H3,(H,17,19) |
InChI Key |
OCINZJHJFJZKLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11039031.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenoxyanilino)-4(3H)-pyrimidinone](/img/structure/B11039048.png)
![1-(3,5-dimethylpiperidin-1-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B11039053.png)
![6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B11039058.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11039065.png)

![1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea](/img/structure/B11039071.png)

![4-{4-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11039082.png)
![Methyl 2-[1-isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11039089.png)
![4-(2-chlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B11039093.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{2-[(2-methoxyethyl)sulfanyl]phenyl}methanone](/img/structure/B11039116.png)
![ethyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11039121.png)
![5-[6-{[4-(2-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11039123.png)
